molecular formula C20H13F3N2 B13729893 2-Phenyl-4-(p-tolyl)-6-(trifluoromethyl)nicotinonitrile

2-Phenyl-4-(p-tolyl)-6-(trifluoromethyl)nicotinonitrile

Cat. No.: B13729893
M. Wt: 338.3 g/mol
InChI Key: FYMWICBEAWGUCB-UHFFFAOYSA-N
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Description

2-Phenyl-4-(p-tolyl)-6-(trifluoromethyl)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a phenyl group, a p-tolyl group, and a trifluoromethyl group attached to a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4-(p-tolyl)-6-(trifluoromethyl)nicotinonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-phenyl-4-(p-tolyl)nicotinonitrile with a trifluoromethylating agent under controlled conditions. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4-(p-tolyl)-6-(trifluoromethyl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted nicotinonitriles with various functional groups.

Scientific Research Applications

2-Phenyl-4-(p-tolyl)-6-(trifluoromethyl)nicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Phenyl-4-(p-tolyl)-6-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the lipophilicity of the compound, allowing it to penetrate biological membranes more effectively. This property makes it a valuable scaffold in drug design, where it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4-(p-tolyl)nicotinonitrile: Lacks the trifluoromethyl group, resulting in different chemical properties.

    4-(p-Tolyl)-6-(trifluoromethyl)nicotinonitrile: Lacks the phenyl group, affecting its reactivity and applications.

    2-Phenyl-6-(trifluoromethyl)nicotinonitrile: Lacks the p-tolyl group, leading to variations in its chemical behavior.

Uniqueness

2-Phenyl-4-(p-tolyl)-6-(trifluoromethyl)nicotinonitrile is unique due to the presence of all three functional groups (phenyl, p-tolyl, and trifluoromethyl) on the nicotinonitrile core. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C20H13F3N2

Molecular Weight

338.3 g/mol

IUPAC Name

4-(4-methylphenyl)-2-phenyl-6-(trifluoromethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C20H13F3N2/c1-13-7-9-14(10-8-13)16-11-18(20(21,22)23)25-19(17(16)12-24)15-5-3-2-4-6-15/h2-11H,1H3

InChI Key

FYMWICBEAWGUCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)C3=CC=CC=C3)C(F)(F)F

Origin of Product

United States

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